molecular formula C16H12Cl2N6O B12054638 2,4-Dichloro-N'-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide CAS No. 478251-78-4

2,4-Dichloro-N'-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide

Cat. No.: B12054638
CAS No.: 478251-78-4
M. Wt: 375.2 g/mol
InChI Key: RACBJIMNTPULTN-KEBDBYFISA-N
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Description

2,4-Dichloro-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide is a chemical compound with the molecular formula C16H12Cl2N6O and a molecular weight of 375.22 g/mol . This compound is known for its unique structure, which includes a dichlorobenzene ring, a tetraazole ring, and a hydrazide linkage. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with 3-(1H-tetraazol-1-yl)acetophenone under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that similar reaction conditions are scaled up for industrial synthesis. This would involve larger reaction vessels, controlled heating, and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted benzohydrazides .

Scientific Research Applications

2,4-Dichloro-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

CAS No.

478251-78-4

Molecular Formula

C16H12Cl2N6O

Molecular Weight

375.2 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

InChI

InChI=1S/C16H12Cl2N6O/c1-10(11-3-2-4-13(7-11)24-9-19-22-23-24)20-21-16(25)14-6-5-12(17)8-15(14)18/h2-9H,1H3,(H,21,25)/b20-10+

InChI Key

RACBJIMNTPULTN-KEBDBYFISA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=C(C=C1)Cl)Cl)/C2=CC(=CC=C2)N3C=NN=N3

Canonical SMILES

CC(=NNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

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